Chk2 Inhibitor
Overview
Description
Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response pathway. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the efficacy of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.
Mechanism of Action
Target of Action
The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .
Mode of Action
Upon DNA damage, this compound interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .
Biochemical Pathways
The this compound affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. Preclinical studies have shown that prexasertib, a this compound, induces DNA damage and tumor cell apoptosis . .
Result of Action
The this compound has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .
Biochemical Analysis
Biochemical Properties
Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . This compound acts by blocking this kinase activity, thereby influencing the DDR .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, short-term treatment with this compound can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a study found that the combination of this compound and another drug demonstrated a synergistic effect in reducing tumor volume in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .
Subcellular Localization
This compound is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common approach is the use of a quinoxaline-based scaffold, which can be synthesized through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound . Subsequent modifications, such as halogenation, alkylation, or acylation, can be performed to introduce desired functional groups.
Industrial Production Methods: Industrial production of Chk2 inhibitors involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and developing purification methods to ensure high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: Chk2 inhibitors primarily undergo substitution reactions, where functional groups on the core scaffold are replaced with other groups to enhance activity. Oxidation and reduction reactions are also employed to modify the oxidation state of certain functional groups, thereby altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Halogenated reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are modified Chk2 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
Scientific Research Applications
Chk2 inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as tool compounds to study the DNA damage response pathway and the role of Chk2 in cell cycle regulation.
Biology:
- Employed in research to understand the molecular mechanisms of DNA repair and apoptosis.
- Used to investigate the effects of Chk2 inhibition on various cellular processes.
Medicine:
- Chk2 inhibitors are being explored as potential cancer therapeutics. They can enhance the efficacy of existing treatments such as radiotherapy and chemotherapy by preventing DNA repair in cancer cells .
- Investigated for their protective effects on non-cancerous cells during cancer therapy, reducing side effects .
- Potential applications in treating neurodegenerative diseases and viral infections, such as hepatitis C virus (HCV) infections .
Industry:
- Utilized in the development of new therapeutic agents and drug formulations.
Comparison with Similar Compounds
Chk1 Inhibitors: Target Chk1, another key kinase in the DNA damage response pathway. Chk1 inhibitors are primarily used to enhance the efficacy of DNA-damaging agents in cancer therapy.
Dual Chk1/Chk2 Inhibitors: Target both Chk1 and Chk2, providing a broader inhibition of the DNA damage response pathway.
Uniqueness of Chk2 Inhibitors:
- Chk2 inhibitors specifically target the Chk2 enzyme, allowing for more selective inhibition of the DNA damage response pathway.
- They offer a unique therapeutic approach by selectively enhancing the efficacy of cancer treatments while minimizing damage to non-cancerous cells .
Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other scientific research applications. Their ability to selectively target the DNA damage response pathway makes them valuable tools for studying cellular processes and developing new therapeutic strategies.
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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